![molecular formula C12H9ClN4S2 B12916373 4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol CAS No. 3438-84-4](/img/structure/B12916373.png)
4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines an imidazo[4,5-d]pyridazine core with a chlorobenzylthio substituent, making it a promising candidate for various biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol typically involves the following steps:
Formation of the imidazo[4,5-d]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorobenzylthio group: This step involves the nucleophilic substitution of a suitable chlorobenzyl halide with a thiol group on the imidazo[4,5-d]pyridazine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzyl derivatives.
Substitution: Various substituted imidazo[4,5-d]pyridazine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as a therapeutic agent for treating infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol
- 4-((2-bromobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol
- 4-((2-methylbenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol
Uniqueness
4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol stands out due to its specific chlorobenzylthio substituent, which may confer unique biological activities and chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
3438-84-4 |
|---|---|
Formule moléculaire |
C12H9ClN4S2 |
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
4-[(2-chlorophenyl)methylsulfanyl]-3,6-dihydroimidazo[4,5-d]pyridazine-7-thione |
InChI |
InChI=1S/C12H9ClN4S2/c13-8-4-2-1-3-7(8)5-19-12-10-9(14-6-15-10)11(18)16-17-12/h1-4,6H,5H2,(H,14,15)(H,16,18) |
Clé InChI |
FYVMPAXUGAZBIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CSC2=NNC(=S)C3=C2NC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


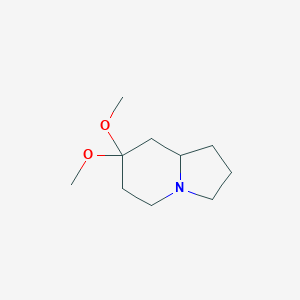
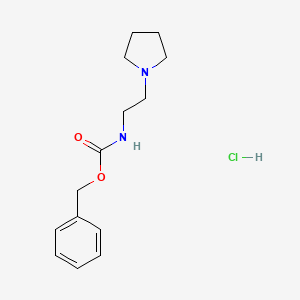
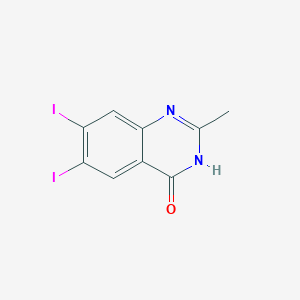
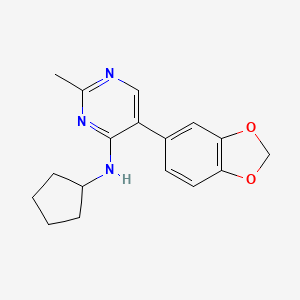
![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)
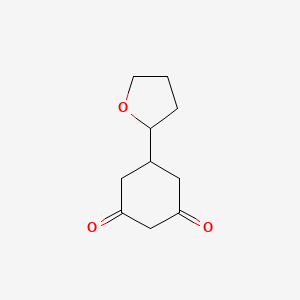
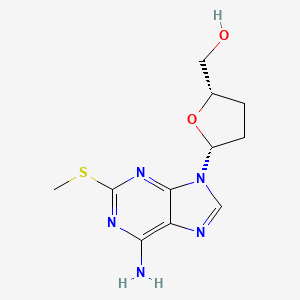
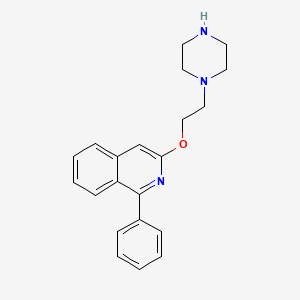

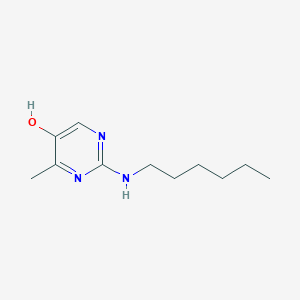
![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)
![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)
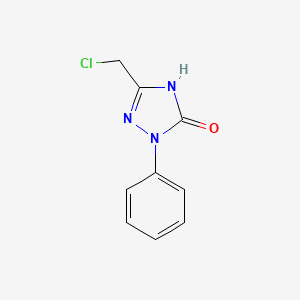
![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)
